

Comparative Transcriptomic Analysis: Taraxasterol in Androgen-Independent Prostate Cancer

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Compound of Interest

Compound Name: Taraxasteryl acetate

Cat. No.: B197923

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A key study investigating the effects of Taraxasterol (TAX) on the androgen-independent prostate cancer cell line DU145 provides the most detailed transcriptomic data to date.^[1] The findings from this study are summarized below.

Quantitative Transcriptomic Data

Following treatment of DU145 cells with Taraxasterol, RNA sequencing (RNA-Seq) was performed to identify differentially expressed genes (DEGs). The analysis revealed a significant alteration in the cellular transcriptome, pointing towards a potent biological activity of the compound.^[1]

Category	Number of Genes
Upregulated Genes	193
Downregulated Genes	383
Total DEGs	576

Table 1: Summary of differentially expressed genes in DU145 cells treated with Taraxasterol.

^[1]

Further analysis of the DEGs using KEGG pathway enrichment identified the PI3K/AKT signaling pathway as the most significantly affected pathway.^[1] Within this pathway, 16 differentially expressed genes were identified, with Fibroblast Growth Factor Receptor 2 (FGFR2) being the most significantly altered.^[1]

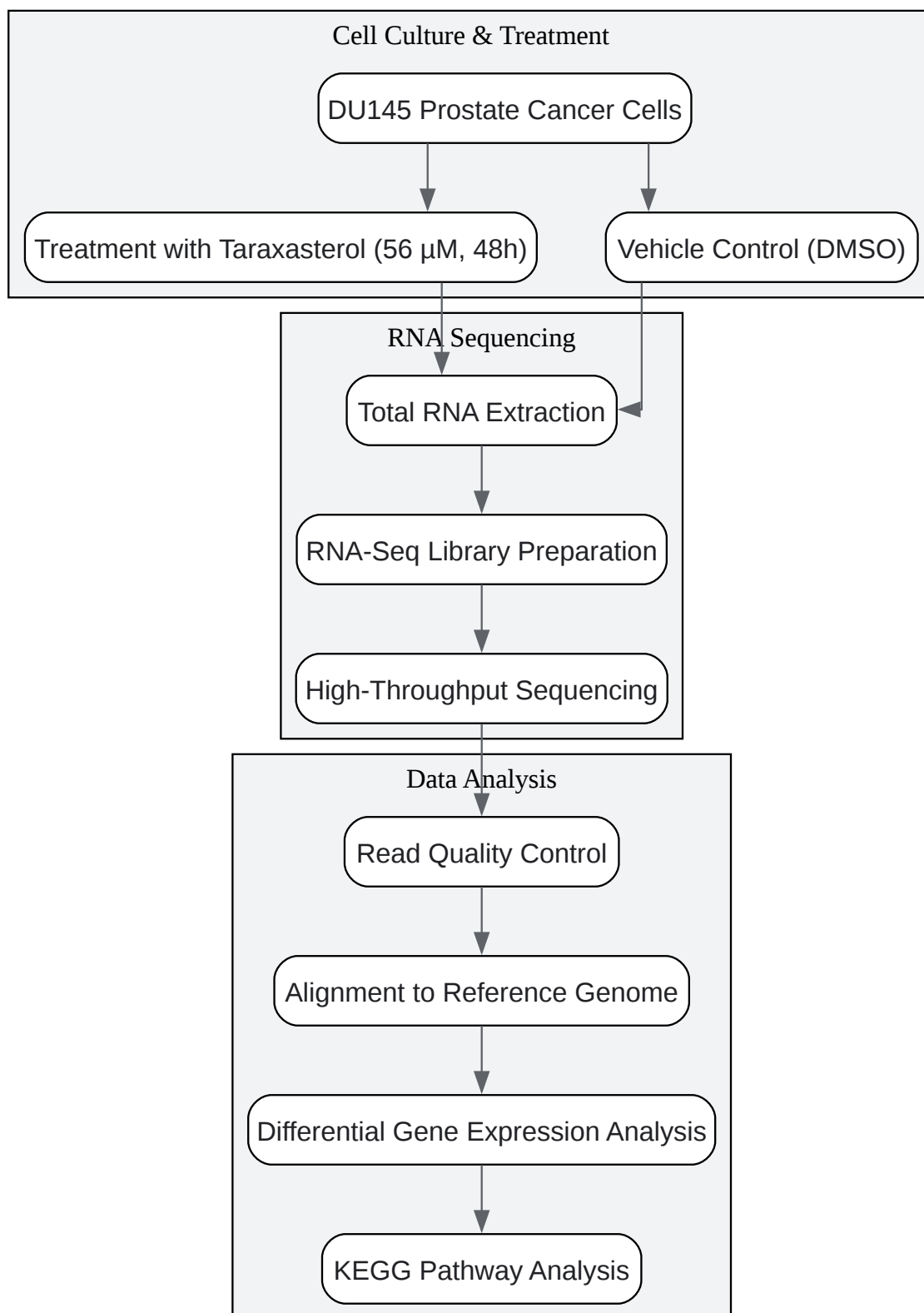
Experimental Protocols

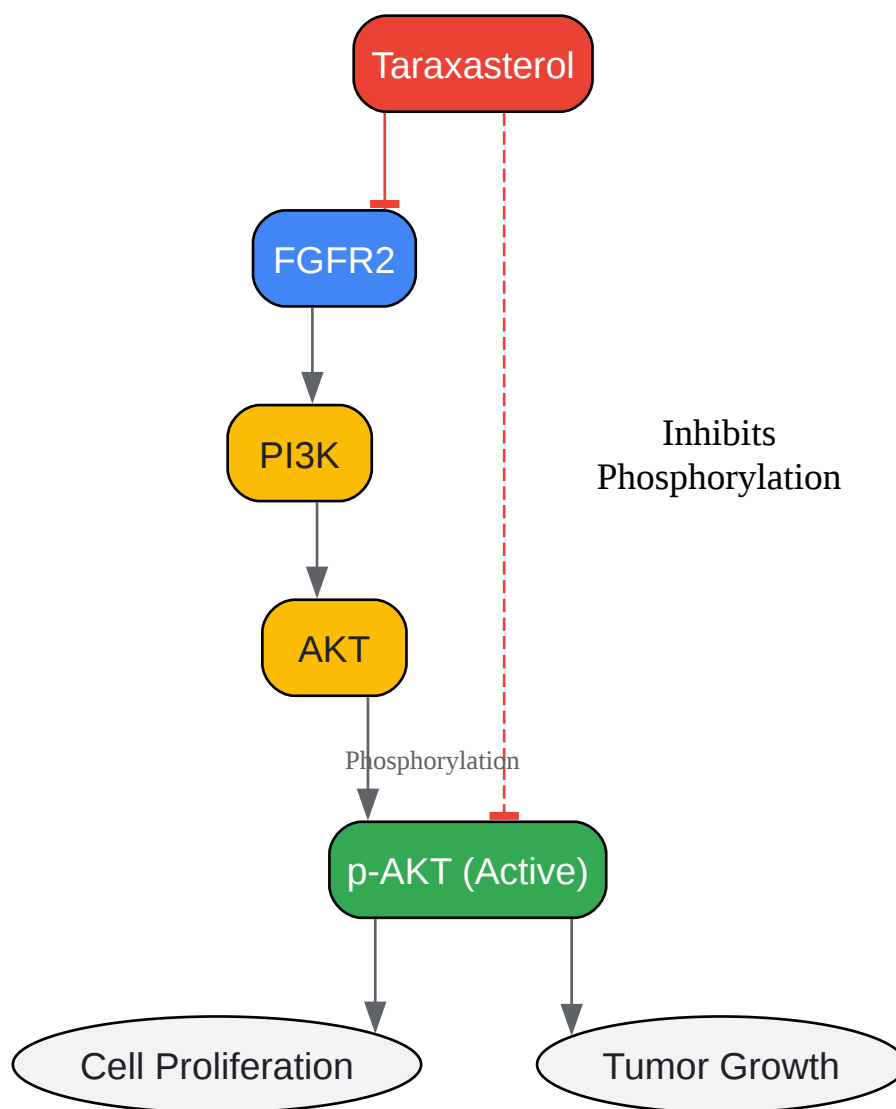
Cell Culture and Treatment: DU145 cells were cultured in appropriate media. For the experiment, cells were treated with Taraxasterol at a concentration of 56 μ M for 48 hours. A control group of cells was treated with a vehicle (e.g., DMSO).^[1]

RNA Sequencing (RNA-Seq): Total RNA was isolated from both the Taraxasterol-treated and control DU145 cells using Trizol reagent. The quality and quantity of the extracted RNA were assessed. High-throughput RNA sequencing was then conducted to define the gene expression changes. Genes with a fold change (FC) ≥ 1 and a p-value < 0.05 were identified as significant differentially expressed genes (DEGs).^[1]

Data Analysis: The sequencing data was analyzed to identify DEGs between the control and Taraxasterol-treated groups. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis was performed on the identified DEGs to determine the biological pathways that were most significantly affected by the treatment.^[1]

Visualizations





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References

- 1. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

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